N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
CAS No.: 941931-44-8
Cat. No.: VC5626152
Molecular Formula: C20H19N5O2S
Molecular Weight: 393.47
* For research use only. Not for human or veterinary use.
![N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide - 941931-44-8](/images/structure/VC5626152.png)
Specification
CAS No. | 941931-44-8 |
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Molecular Formula | C20H19N5O2S |
Molecular Weight | 393.47 |
IUPAC Name | N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |
Standard InChI | InChI=1S/C20H19N5O2S/c1-13-2-4-15(5-3-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-6-8-21-9-7-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Standard InChI Key | OHMHNGMGCRPHID-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound comprises a thieno[3,4-c]pyrazole ring system, a bicyclic structure combining thiophene and pyrazole rings. The oxalamide group (–NHC(O)C(O)NH–) bridges the pyridin-4-ylmethyl and p-tolyl substituents, introducing planar rigidity and hydrogen-bonding capabilities . Key structural features include:
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Thieno[3,4-c]pyrazole core: A sulfur-containing heterocycle known for electronic delocalization and metabolic stability .
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Oxalamide linker: Provides conformational restraint and participates in intermolecular interactions via NH and carbonyl groups .
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Substituents:
The dihedral angle between the thienopyrazole plane and oxalamide group is critical for molecular packing, as seen in analogous structures where orthogonal arrangements facilitate layered supramolecular architectures .
Spectral and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related oxalamides exhibit planar central C2N2O2 motifs with intramolecular N–H⋯O hydrogen bonds forming S(5) loops . Computed Hirshfeld surfaces for similar compounds reveal that C–H⋯π (≈20 kJ/mol) and N–H⋯N (≈40 kJ/mol) interactions dominate crystal stabilization .
Table 1: Estimated Physical Properties
Property | Value |
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Molecular formula | C21H20N4O2S |
Molecular weight | 400.48 g/mol |
Melting point | 220–225°C (decomp.)* |
Solubility | DMSO, DMF; insoluble in H2O |
*Based on analogous thienopyrazoles . |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide likely follows a multi-step sequence:
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Thienopyrazole core formation: Cyclocondensation of thiophene derivatives with hydrazines, as demonstrated in the synthesis of EVT-2595712.
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Oxalamide coupling: Ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol with amines, a method validated for oxalamide synthesis .
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Functionalization: Introduction of p-tolyl and pyridin-4-ylmethyl groups via nucleophilic substitution or reductive amination.
Key reaction conditions:
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Anhydrous solvents (e.g., THF, DMF) under nitrogen atmosphere .
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Temperature control (80–120°C) to prevent side reactions.
Intermediate Characterization
In analogous syntheses, intermediates like α-hydroxyamides are detected via 1H NMR before full conversion to oxalamides . For example, N-benzyl-2-hydroxyacetamide forms within 30 minutes (47% yield) and gradually dehydrates to oxalamide over 12 hours .
Chemical Reactivity and Functionalization
Hydrogen-Bonding Interactions
The oxalamide NH groups act as hydrogen donors, forming robust networks with acceptors like pyridyl nitrogen or carbonyl oxygen . In crystal lattices, these interactions create supramolecular layers parallel to (10) planes, stabilized further by C–H⋯π contacts between methylene groups and aromatic rings .
Electrophilic and Nucleophilic Reactivity
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Electrophilic substitution: The thienopyrazole sulfur atom may undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions .
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Nucleophilic attack: The pyridyl nitrogen can coordinate metals, enabling applications in catalysis or metallodrugs.
Table 2: Spectral Signatures (Predicted)
Technique | Key Signals |
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1H NMR | δ 8.50 (d, pyridyl-H), δ 2.35 (s, CH3-p-tolyl), δ 4.20 (s, CH2) |
13C NMR | δ 165.2 (C=O), δ 150.1 (pyridyl-C), δ 21.0 (CH3) |
IR | 3280 cm−1 (N–H), 1680 cm−1 (C=O) |
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